molecular formula C15H12O2 B8672929 3'-Hydroxychalcone

3'-Hydroxychalcone

Cat. No. B8672929
M. Wt: 224.25 g/mol
InChI Key: PACTXFWSVIDIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Hydroxychalcone is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Hydroxychalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Hydroxychalcone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3'-Hydroxychalcone

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H12O2/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-11,16H

InChI Key

PACTXFWSVIDIEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 250 ml round bottom flask equipped with a magnetic stirrer and reflux condensor, was charged 2.7 g (0.02 moles) of 3'-hydroxyacetophenone, 2.1 g (0.02 moles) of benzaldehyde, 2.0 g (0.011 moles) of barium hydroxide, monohydrate, and 20 ml of absolute ethanol. The reaction was refluxed for a total of 2.5 hours, after which it became thick and difficult to stir. Upon cooling, the resulting solid was dissolved in 100 mls of 1N aqueous hydrochloric acid, and another solid was observed to precipitate from solution. The solid was collected by vacuum filtration, and washed with 100 mls of water, then 100 mls of hexane and dried in vacuo at 40° C. for 24 hours. 4.2 g (93% yield) of 3'-hydroxychalcone was isolated as a tan solid. MP=143°-147° C.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

To a 250 ml round bottom flask equipped with a magnetic stirrer and reflux condenser, was charged 2.7 g (0.02 moles) of 3-hydroxyacetophenone, 2.1 g (0.02 moles) of benzaldehyde, 2.0 g (0.011 moles) of barium hydroxide, monohydrate, and 20 ml of absolute ethanol. The reaction mixture was refluxed for a total of 2.5 hours, after which it became thick and difficult to stir. Upon cooling, the resulting solid was dissolved in 100 ml. of 1 N aqueous hydrochloric acid, and another solid was observed to precipitate from this solution. The solid was collected by vacuum filtration, and washed with 100 ml. of water, then 100 ml. of hexane and dried in vacuuo at 40° C. for 24 hours. As a result, 4.2 g (93% yield) of 3'-hydroxychalcone was isolated as a tan solid, MP=143-147° C.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

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